Product packaging for Benzyl (3S)-piperidine-3-carboxylate(Cat. No.:CAS No. 153545-05-2)

Benzyl (3S)-piperidine-3-carboxylate

Cat. No.: B3105494
CAS No.: 153545-05-2
M. Wt: 219.28 g/mol
InChI Key: DMFIILJDODEYHQ-LBPRGKRZSA-N
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Description

Benzyl (3S)-piperidine-3-carboxylate (CAS 153545-05-2) is a chiral piperidine derivative of significant value in modern medicinal chemistry and drug discovery. Chiral piperidine scaffolds are foundational structures frequently forming the core of a vast number of pharmaceuticals . The compound's molecular structure consists of a piperidine ring with a benzyl ester group at the C3 position, featuring a defined (S) configuration at the chiral center . This precise stereochemistry is critical in drug design, as different enantiomers can exhibit vastly different biological activities and potencies . This compound serves as a versatile and essential synthetic intermediate, or building block, for constructing more complex, biologically active molecules . The benzyl ester group provides a convenient and reactive handle for further chemical modifications, allowing researchers to readily incorporate the piperidine unit into larger molecular frameworks . Its primary research applications include use as a key precursor in the synthesis of potential multitarget ligands for complex neurodegenerative diseases. For instance, 1-benzylpiperidine and 1-benzoylpiperidine derivatives are actively being explored as dual-target inhibitors for acetylcholinesterase (AChE) and the serotonin transporter (SERT), a promising strategy to address both cognitive deficits and depressive symptoms in Alzheimer's Disease . The consistent availability of high-purity, enantiomerically defined intermediates like this compound is therefore crucial for optimizing the synthesis of new therapeutic agents and for advancing high-throughput screening campaigns in the quest for novel drug candidates . For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B3105494 Benzyl (3S)-piperidine-3-carboxylate CAS No. 153545-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (3S)-piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFIILJDODEYHQ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801212882
Record name 3-Piperidinecarboxylic acid, phenylmethyl ester, (S)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153545-05-2
Record name 3-Piperidinecarboxylic acid, phenylmethyl ester, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153545-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxylic acid, phenylmethyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801212882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enantioselective Synthetic Methodologies for Benzyl 3s Piperidine 3 Carboxylate and Its Derivatives

Classical Resolution Strategies for Chiral Piperidine (B6355638) Intermediates

Classical resolution remains a widely practiced approach for obtaining enantiomerically pure compounds. This method involves the separation of a racemic mixture into its constituent enantiomers, typically by converting them into diastereomers that possess different physical properties, allowing for their separation.

Diastereomeric Salt Formation and Crystallization

The resolution of racemic piperidine-3-carboxylic acid derivatives can be achieved through the formation of diastereomeric salts. This technique leverages the reaction of a racemic carboxylic acid with a single enantiomer of a chiral base. The resulting diastereomeric salts, having different solubilities, can then be separated by fractional crystallization. libretexts.org

The general principle involves dissolving the racemic piperidine-3-carboxylic acid ester and a chiral resolving agent in a suitable solvent. Upon cooling or concentration, the less soluble diastereomeric salt preferentially crystallizes, leaving the more soluble one in the mother liquor. The crystallized salt is then isolated, and the chiral resolving agent is removed, typically by an acid-base extraction, to yield the desired enantiomer of the piperidine derivative. Common chiral resolving agents for carboxylic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines. libretexts.org The success of this method is highly dependent on the choice of the resolving agent and the crystallization solvent, which influence the solubility difference between the diastereomeric salts.

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution offers a highly selective and environmentally benign alternative for the separation of enantiomers. This method utilizes the stereospecificity of enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other unreacted.

A notable example is the enzymatic kinetic resolution of racemic piperidine derivatives using Candida antarctica lipase (B570770) B (CALB). rsc.orgacs.orgacs.org This enzyme has demonstrated high enantioselectivity in the hydrolysis of piperidine esters. For instance, in the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate, a related piperidine derivative, CALB selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed product with high enantiomeric excess. rsc.orgacs.orgacs.org Studies have shown that CALB can achieve excellent enantioselectivity (E > 2000) in such resolutions. acs.org The reaction conditions, such as pH and temperature, are crucial for optimal enzyme activity and selectivity. For example, preparative scale enzymatic resolution of a piperidine diester was successfully carried out at 45 °C and a pH of 7.5, resulting in the enantiomerically pure diester (>99% ee) in a 47.5% yield. acs.org

SubstrateEnzymeKey ParametersOutcome
cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylateCandida antarctica lipase B (CALB)pH 7.5, 45 °C(2S,3R)-diester (>99% ee), 47.5% yield
cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylateImmobilized mutant CALB-I189K30 °CHigh thermal stability and reusability for 50 cycles

Asymmetric Synthesis Approaches to the (3S)-Stereoisomer

Asymmetric synthesis aims to directly create the desired stereoisomer, often with high enantiopurity, thus avoiding the loss of 50% of the material inherent in classical resolution. Chiral auxiliary-controlled methodologies are a prominent strategy within asymmetric synthesis.

Chiral Auxiliary-Controlled Methodologies

In this approach, a chiral auxiliary is temporarily attached to the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Carbohydrates represent a readily available source of chirality and have been employed as effective chiral auxiliaries in asymmetric synthesis. Their rigid ring structures and multiple stereocenters can provide a well-defined chiral environment to control the facial selectivity of reactions.

For the synthesis of chiral piperidine derivatives, carbohydrate-derived auxiliaries such as D-arabinopyranosylamine have been utilized. researchgate.net In a notable application, a domino Mannich–Michael reaction of Danishefsky's diene with aldimines derived from O-pivaloylated arabinosylamine furnished N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net The steric and stereoelectronic properties of the carbohydrate auxiliary guide the incoming nucleophile to one face of the imine, thereby establishing the desired stereochemistry in the piperidine ring. Subsequent chemical transformations can then lead to the target piperidine derivative, after which the chiral auxiliary is cleaved.

Oxazolidinones, popularized by Evans, are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis. sigmaaldrich.com They are particularly effective in controlling the stereochemistry of enolate alkylations, aldol (B89426) reactions, and Michael additions. sigmaaldrich.com

In the context of piperidine synthesis, oxazolidinone auxiliaries can be attached to a precursor molecule to direct the formation of stereocenters. For instance, a diastereoselective Michael addition of an enolate derived from an N-acyl oxazolidinone to an appropriate acceptor can be a key step in constructing the piperidine backbone with the desired stereochemistry. A study on the synthesis of oxazolidinonyl-fused piperidines demonstrated the utility of this approach. rsc.org The rigid structure of the oxazolidinone shields one face of the enolate, forcing the electrophile to approach from the less hindered side, thus leading to a high degree of stereocontrol. The auxiliary can later be removed under mild conditions to afford the chiral piperidine derivative.

Asymmetric Catalysis in Piperidine Ring Construction

The construction of the piperidine ring with precise control over its stereochemistry is a central challenge in organic synthesis. Asymmetric catalysis has emerged as the most powerful tool to achieve this, offering efficient and atom-economical routes to enantiomerically enriched piperidine derivatives. These methods can be broadly categorized into transition metal-catalyzed transformations and organocatalytic strategies, both of which have seen significant advancements.

Transition Metal-Catalyzed Enantioselective Transformations

Transition metals, with their diverse reactivity and ability to coordinate with organic molecules, have been extensively explored for the asymmetric synthesis of piperidines. Various metals, including rhodium, iridium, palladium, gold, ruthenium, nickel, and copper, have been successfully employed in catalytic systems to construct the chiral piperidine framework with high levels of stereocontrol.

A notable and effective method for the synthesis of 3-substituted piperidines involves the rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines. This approach offers a powerful means to introduce a substituent at the C3 position of the piperidine precursor with high enantioselectivity. snnu.edu.cnacs.orgnih.gov

The reaction typically involves the coupling of a dihydropyridine (B1217469) substrate with an aryl or vinyl boronic acid in the presence of a chiral rhodium catalyst. Subsequent reduction of the resulting tetrahydropyridine (B1245486) intermediate furnishes the desired chiral piperidine. The choice of chiral ligand is crucial for achieving high levels of asymmetric induction.

A study by Mishra, Karabiyikoglu, and Fletcher highlights a robust rhodium-catalyzed asymmetric carbometalation of phenyl pyridine-1(2H)-carboxylate with various boronic acids. snnu.edu.cnacs.orgnih.gov This key step provides access to 3-substituted tetrahydropyridines in high yields and excellent enantioselectivities. Subsequent hydrogenation and deprotection steps lead to the corresponding enantioenriched 3-substituted piperidines.

Table 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction of Phenyl Pyridine-1(2H)-carboxylate with Boronic Acids snnu.edu.cnacs.orgnih.gov

EntryBoronic AcidProductYield (%)ee (%)
1Phenylboronic acid3-(Phenyl)tetrahydropyridine derivative8196
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)tetrahydropyridine derivative8597
34-Chlorophenylboronic acid3-(4-Chlorophenyl)tetrahydropyridine derivative7898
43-Thienylboronic acid3-(3-Thienyl)tetrahydropyridine derivative6595
5Vinylboronic acid pinacol (B44631) ester3-(Vinyl)tetrahydropyridine derivative7294

Reaction conditions: [Rh(cod)Cl]2, chiral phosphine (B1218219) ligand, base, solvent, heat. Yields and ee values are for the tetrahydropyridine product.

This methodology provides a versatile and highly enantioselective route to a wide range of 3-substituted piperidines, demonstrating the power of rhodium catalysis in constructing these important chiral building blocks.

Iridium catalysts have proven to be highly effective in a variety of asymmetric transformations, including cascade reactions that can rapidly build molecular complexity. In the context of piperidine synthesis, iridium-catalyzed cascade reactions offer an elegant and efficient approach to constructing the heterocyclic ring with excellent stereocontrol. These reactions often involve an initial iridium-catalyzed allylic substitution followed by an intramolecular cyclization.

While specific examples detailing the synthesis of Benzyl (B1604629) (3S)-piperidine-3-carboxylate via iridium-catalyzed cascade reactions are not extensively documented in readily available literature, the general strategy has been successfully applied to the synthesis of various substituted piperidines. These reactions demonstrate the potential of iridium catalysis for the construction of the piperidine core, which could be adapted for the synthesis of the target molecule.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in asymmetric cyclization reactions has provided access to a vast array of chiral carbo- and heterocycles. For the synthesis of chiral piperidines, palladium-catalyzed asymmetric cyclizations, such as intramolecular Heck reactions and Tsuji-Trost allylic alkylations, are powerful strategies.

These reactions typically involve the cyclization of an acyclic precursor containing a nitrogen nucleophile and a suitable electrophilic partner, such as a vinyl or allyl group. The use of chiral ligands on the palladium catalyst allows for the enantioselective formation of the piperidine ring. While direct synthesis of Benzyl (3S)-piperidine-3-carboxylate using this method is not prominently reported, the versatility of palladium catalysis suggests its applicability. For instance, an appropriately substituted acyclic amine could be cyclized to form the desired piperidine-3-carboxylate scaffold.

Beyond the more commonly used rhodium, iridium, and palladium, other transition metals have also been harnessed for the asymmetric synthesis of piperidine derivatives.

Gold(I) catalysis has emerged as a powerful tool for the activation of alkynes and allenes towards nucleophilic attack. This reactivity can be exploited in intramolecular hydroamination or cycloisomerization reactions to construct the piperidine ring. The development of chiral gold complexes has enabled these transformations to be carried out with high enantioselectivity.

Ruthenium catalysts are well-known for their utility in olefin metathesis and hydrogenation reactions. Asymmetric hydrogenation of substituted pyridines or dihydropyridines using chiral ruthenium catalysts represents a direct and atom-economical approach to chiral piperidines.

Nickel catalysis has gained prominence for its ability to mediate a variety of cross-coupling and cyclization reactions. Chiral nickel complexes have been successfully employed in asymmetric reductive couplings and cyclizations to afford enantioenriched piperidine derivatives.

Copper catalysis , being a more economical and sustainable alternative, has also been applied to the asymmetric synthesis of piperidines. Copper-catalyzed asymmetric conjugate additions and cyclization reactions have been developed to construct the chiral piperidine ring system.

While specific data tables for the direct synthesis of this compound using these metals are scarce in the literature, the established catalytic methodologies provide a strong foundation for the development of such routes.

Organocatalytic Strategies for Stereocontrol

In addition to transition metal catalysis, organocatalysis has emerged as a powerful and complementary approach for the synthesis of chiral molecules. Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the use of often expensive and toxic heavy metals.

For the synthesis of chiral piperidines, various organocatalytic strategies have been developed, including Mannich reactions, Michael additions, and aza-Diels-Alder reactions. These reactions often proceed through the formation of chiral enamines or iminium ions, which then react with suitable electrophiles or nucleophiles to construct the piperidine ring with high stereocontrol.

For example, a proline-catalyzed asymmetric Mannich reaction between an appropriate aldehyde, an amine, and a ketone can be a key step in the construction of a substituted piperidine precursor. Similarly, chiral phosphoric acids and thiourea (B124793) derivatives have been employed as effective catalysts in asymmetric aza-Michael additions to generate key intermediates for piperidine synthesis. rsc.orgnih.gov

An organocatalytic, enantioselective Mannich reaction of α,β-unsaturated β'-ketoesters with N-carbamoyl imines, followed by a palladium-mediated deallylative decarboxylation, has been shown to produce enantiomerically enriched β-amino ketones. These intermediates can then be converted to 2,6-diaryl substituted piperidinones, showcasing a combined organocatalytic and metal-catalyzed approach. scholaris.ca

While a direct, one-step organocatalytic synthesis of this compound may not be widely reported, the modularity and versatility of organocatalytic methods offer significant potential for the development of novel and efficient synthetic routes to this important chiral building block.

Chemo-Enzymatic Synthesis of Chiral Piperidines

Chemo-enzymatic approaches combine the advantages of chemical synthesis with the high selectivity of biocatalysis to produce chiral piperidines. nih.govacs.org These methods often employ enzymes to achieve key stereoselective transformations that are challenging to accomplish with traditional chemical methods.

A notable chemo-enzymatic strategy involves the asymmetric dearomatization of activated pyridines. nih.govacs.org This process can be initiated with a chemical synthesis step to create an activated pyridine (B92270) derivative, which is then subjected to an enzymatic cascade. For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org This methodology has been successfully applied to the synthesis of key intermediates for pharmaceuticals like the antipsychotic drugs Preclamol and OSU-6162, as well as the ovarian cancer drug Niraparib. nih.govacs.org

Imine reductases are a class of enzymes that have gained significant attention for their ability to catalyze the asymmetric reduction of imines to chiral amines. researchgate.net Enzymatic reductive amination, utilizing imine reductases with reductive aminase (RedAm) activity, offers a direct and environmentally friendly route to chiral amines and their derivatives. researchgate.net Protein engineering has been employed to enhance the performance of these enzymes, making them suitable for large-scale industrial applications. researchgate.net

The versatility of chemo-enzymatic synthesis is further demonstrated by the use of enzymes like Candida antarctica lipase B (CAL-B) in transesterification reactions to create bio-based building blocks for polymers. researchgate.net While not directly producing piperidines, this highlights the potential of enzymes in constructing complex molecules from simple precursors.

Enzyme/BiocatalystReaction TypeSubstrateProductReference
Amine Oxidase/Ene Imine ReductaseOne-pot cascadeN-substituted tetrahydropyridinesStereo-defined 3- and 3,4-substituted piperidines nih.govacs.org
Imine Reductase (with RedAm activity)Reductive aminationCyclic ketone and methylamineSecondary amine researchgate.net
6-HDNO/EneIREDConjugate reduction and iminium reductionN-substituted tetrahydropyridinesChiral piperidines nih.gov

Intramolecular Cyclization Pathways for Enantioselective Piperidine Formation

Intramolecular cyclization reactions are powerful strategies for the construction of the piperidine ring system, often allowing for the simultaneous formation of multiple stereocenters with high control.

Asymmetric cyclization of alkenes provides a direct route to enantioenriched piperidines. whiterose.ac.uk One such approach involves an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst. whiterose.ac.uk This "Clip-Cycle" strategy first involves the cross-metathesis of N-Cbz-protected 1-amino-hex-5-enes with a thioacrylate, followed by the chiral acid-catalyzed cyclization to yield 3-spiropiperidines in high yield and enantiomeric ratio. whiterose.ac.uk

Another method utilizes a Brønsted acid-catalyzed intramolecular carbonyl-ene reaction of olefinic aldehydes to produce functionalized piperidines. researchgate.net Additionally, catalytic asymmetric ring-opening/cross-metathesis reactions promoted by chiral molybdenum complexes can afford functionalized piperidines with high efficiency. researchgate.net The Prins and carbonyl ene cyclisations of specific aldehydes have also been shown to produce 2,4,5-trisubstituted piperidines with good diastereoselectivity, which can be controlled by the choice of catalyst and reaction conditions. rsc.org

The cyclization of substrates containing alkyne functionalities offers another versatile entry to chiral piperidines. A general method for preparing enantiopure 2-alkene- or 2-alkyne-containing substituted piperidines has been established using a nonracemic Betti base as a chiral auxiliary. nih.gov A key feature of this method is the novel base-catalyzed N-debenzylation that preserves the alkene or alkyne group, which can be susceptible to reduction under traditional hydrogenolysis conditions. nih.gov This approach has been successfully applied to the total synthesis of several natural alkaloids. nih.gov

Furthermore, intramolecular cycloaddition reactions between an alkyne and an in situ-formed azadiene intermediate have been developed to synthesize chromenopyridine and chromenopyridinone derivatives. researchgate.net

Radical cyclizations provide a powerful tool for the synthesis of piperidines, often under mild conditions. nih.gov A notable example is the enantioselective δ C-H cyanation of acyclic amines, which is enabled by a chiral copper catalyst that intercepts an N-centered radical relay. nih.gov The resulting enantioenriched δ-amino nitriles can then be converted to a variety of chiral piperidines. nih.gov This method has been applied to the asymmetric synthesis of the anticancer drug Niraparib. nih.gov

Other radical-mediated approaches include:

Cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes. nih.gov

Triethylborane-initiated radical cascade of 1,6-enynes involving two successive cyclizations. nih.gov

Copper-catalyzed radical cyclization via 1,6-hydrogen atom transfer. nih.gov

Light-mediated intramolecular radical carbocyclization of vinylidenecyclopropanes to obtain fluorine-containing heterocyclic compounds. nih.gov

These methods demonstrate the versatility of radical chemistry in constructing the piperidine ring with a high degree of stereocontrol.

Cyclization TypeCatalyst/ReagentKey FeaturesProduct TypeReference
Asymmetric Aza-MichaelChiral Phosphoric Acid"Clip-Cycle" strategy, high enantioselectivity3-Spiropiperidines whiterose.ac.uk
Carbonyl Ene/PrinsBrønsted Acid/MeAlCl₂Diastereoselectivity controlled by catalyst2,4,5-Trisubstituted Piperidines researchgate.netrsc.org
Alkyne CyclizationBetti Base (Chiral Auxiliary)Preserves alkyne functionalityEnantiopure 2-Alkyne Substituted Piperidines nih.gov
Radical δ C-H CyanationChiral Copper CatalystIntercepts N-centered radical relayChiral Piperidines nih.gov

Enolate Dialkylation for Stereoselective Quaternary Center Formation

The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. caltech.edu Palladium-catalyzed enantioselective enolate alkylation has emerged as a powerful method for the synthesis of lactams and ketones bearing α-quaternary centers. caltech.edunih.gov

One approach involves the C-alkylation of 1,2-dihydropyridines with alkyl triflates or Michael acceptors to introduce quaternary carbon centers with high regio- and diastereoselectivity. nih.govescholarship.org Subsequent hydride or carbon nucleophile addition to the resulting iminium ion also proceeds with high diastereoselectivity, leading to highly substituted piperidine rings. nih.gov

For the formation of α-quaternary lactams, palladium-catalyzed enantioselective alkylation of monocyclic 5-, 6-, and 7-membered lactam enolates has been developed. nih.gov This method provides access to a wide range of structurally diverse and functionalized lactams. nih.gov A key aspect of these reactions is the careful control of enolate formation to prevent the generation of undesired isomers. caltech.edu Strategies to achieve this include the use of α'-blocking groups or α-electron-withdrawing groups to direct deprotonation. caltech.edu

A palladium-catalyzed enantioselective process has also been developed that allows for the simultaneous installation of vicinal all-carbon quaternary and tertiary stereocenters at the α-carbon of a ketone in a single step. caltech.edu This is achieved through the conjugate addition of a palladium enolate to activated Michael acceptors. caltech.edu

Asymmetric Nitro-Mannich Reactions in Piperidine Synthesis

The nitro-Mannich (or aza-Henry) reaction, which involves the addition of a nitroalkane to an imine, is a versatile tool for the synthesis of β-nitroamines, which are valuable precursors to piperidines. researchgate.netnih.gov This reaction forms a new carbon-carbon bond and can create up to two new chiral centers. nih.gov

A method for the synthesis of functionalized piperidines with three contiguous stereocenters utilizes a diastereoselective nitro-Mannich reaction to control the stereochemistry. researchgate.netutb.edu.co The reaction between a β-aryl/heteroaryl substituted nitroalkane and a glyoxylate (B1226380) imine provides β-nitroamines with good selectivity. researchgate.netutb.edu.co Subsequent reductive cyclization affords stereochemically pure piperidines. researchgate.netutb.edu.co

The versatility of the nitro-Mannich reaction is further highlighted in its application to the synthesis of various biologically active compounds, including anticancer drugs, antivirals, and enzyme inhibitors. nih.gov The nitro group in the product can be easily transformed into other functional groups, such as an amine or a carbonyl group, allowing for further synthetic manipulations. nih.gov

ReactionKey ReagentsStereocontrolProductReference
Diastereoselective Nitro-Mannich/Reductive Cyclizationβ-aryl/heteroaryl substituted nitroalkane, glyoxylate imine, BF₃·OEt₂, Et₃SiHDiastereoselective nitro-Mannich reactionFunctionalized piperidines with 3 contiguous stereocenters researchgate.netutb.edu.co

Dearomatization and Stereocontrolled Functionalization of Pyridine Precursors

A powerful and increasingly utilized strategy for the synthesis of highly functionalized and enantioenriched piperidines involves the dearomatization of readily available pyridine precursors. acs.orgdigitellinc.com This approach circumvents the challenges of constructing the piperidine ring from linear precursors and allows for the direct installation of desired stereochemistry. acs.org Key challenges in dearomative functionalization are related to controlling site-, regio-, and diastereoselectivity. researchgate.net

Transition Metal-Catalyzed Functionalization: Transition metal catalysis, particularly with rhodium, has emerged as a robust method for the enantioselective functionalization of pyridine derivatives. acs.orgnih.gov A notable example is the Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate. organic-chemistry.org This reaction provides 3-substituted tetrahydropyridines in high yields and excellent enantioselectivity. nih.govorganic-chemistry.org A subsequent reduction step then furnishes the desired enantioenriched 3-substituted piperidine. acs.orgnih.gov This three-step sequence, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, grants access to a wide array of chiral piperidines. acs.org

Another approach involves the addition of substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde. This is followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst to yield 3-(substituted benzyl)piperidines. researchgate.net

Method Precursor Catalyst/Enzyme System Product Type Yield Enantiomeric Excess (ee) Reference
Chemo-enzymatic CascadeActivated Pyridines6-HDNO / EneIREDsStereo-enriched 3-substituted piperidinesGood to ExcellentUp to >99% nih.gov, acs.org
Rh-catalyzed CarbometalationPhenyl pyridine-1(2H)-carboxylate[Rh(cod)OH]₂ / (S)-Segphos3-substituted tetrahydropyridinesHighExcellent acs.org, nih.gov, organic-chemistry.org
Grignard Addition & HydrogenationPyridine-3-carboxaldehydePalladium3-(substituted benzyl)piperidinesNot specifiedNot applicable (racemic) researchgate.net

Process Optimization and Reaction Condition Modulation

Investigation of Solvent Effects on Stereoselectivity and Yield

The solvent is not merely an inert medium but can significantly influence reaction rates, equilibria, and, most importantly, stereoselectivity by differentially solvating starting materials, transition states, and products. ajgreenchem.comrsc.org

In the synthesis of substituted piperidines, the polarity and dielectric constant of the solvent are critical parameters that affect rate constants. ajgreenchem.com For instance, in a multi-component synthesis of coumarin-3-carboxamides using piperidine as a catalyst, protic solvents like ethanol (B145695) proved most effective, providing the highest yield (79-85%). nih.gov In contrast, aprotic polar solvents such as CH₂Cl₂, MeCN, and DMF led to a mixture of products and significantly lower yields of the desired compound. nih.gov

Kinetic studies on the formation of substituted piperidines have shown that ethanol can accelerate the reaction rate compared to methanol (B129727). ajgreenchem.com This is attributed to the relative stabilization of the transition state. ajgreenchem.com The choice of solvent can be complex; while dichloromethane (B109758) has been shown to increase reaction rates in some Pd(II)-catalyzed reactions for piperidine synthesis, tetrahydrofuran (B95107) provided the maximum stereoselectivity. ajchem-a.com

Solvent Reaction Type Effect on Yield Effect on Stereoselectivity/Selectivity Reference
EthanolPiperidine-catalyzed MCRHighest yield (up to 85%)High selectivity for desired product nih.gov
MethanolPiperidine synthesisLower reaction rate than ethanolNot specified ajgreenchem.com
WaterPiperidine-catalyzed MCRLow yield (14%), product mixturePoor selectivity nih.gov
Dichloromethane (CH₂Cl₂)Piperidine-catalyzed MCRLow yield (8%), product mixturePoor selectivity nih.gov
Dichloromethane (CH₂Cl₂)Pd(II)-catalyzed cyclizationOutstandingly augmented reaction rateLower than THF ajchem-a.com
Tetrahydrofuran (THF)Pd(II)-catalyzed cyclizationNot specifiedMaximum stereoselectivity ajchem-a.com

Temperature, Pressure, and Catalyst Loading Optimization

Fine-tuning physical reaction parameters is essential for achieving optimal outcomes. Temperature directly influences reaction rates, with higher temperatures generally leading to faster reactions. ajgreenchem.com However, selectivity can be highly temperature-dependent.

Catalyst loading is a critical factor balancing reaction efficiency and process cost. In the Rh-catalyzed asymmetric carbometalation to form 3-substituted tetrahydropyridines, a catalyst loading of 3 mol% [Rh(cod)OH]₂ was found to be effective. organic-chemistry.org Similarly, in an Fe(OTf)₃-catalyzed diastereoselective synthesis of α-aminophosphonates from piperidine-derived N,O-acetals, a catalyst loading of 0.2 equivalents was optimal. acs.org A significant drop in yield (from >80% to 46%) was observed when the catalyst loading was reduced to 0.1 equivalents, highlighting the sensitivity of the reaction to catalyst concentration. acs.org The optimal temperature for this iron-catalyzed reaction was determined to be 40 °C. acs.org

Parameter Reaction Type Optimized Condition Impact Reference
TemperatureFe(OTf)₃-catalyzed phosphonylation40 °COptimal yield and diastereoselectivity acs.org
Catalyst LoadingRh-catalyzed carbometalation3 mol% [Rh(cod)OH]₂High yield and enantioselectivity organic-chemistry.org
Catalyst LoadingFe(OTf)₃-catalyzed phosphonylation0.2 equiv. Fe(OTf)₃High yield (e.g., 8a: 97%) acs.org
Catalyst LoadingFe(OTf)₃-catalyzed phosphonylation0.1 equiv. Fe(OTf)₃Significantly reduced yield (46%) acs.org

Development of Scalable Synthetic Procedures

The transition from laboratory-scale synthesis to large-scale industrial production requires the development of robust, efficient, and cost-effective procedures. A key aspect of scalability is minimizing the number of synthetic steps and purification procedures.

The chemo-enzymatic dearomatization approach has proven to be scalable. For example, a key intermediate for Niraparib was prepared on a gram scale using this method. acs.org Similarly, the Rh-catalyzed carbometalation of dihydropyridine has also been successfully performed on a gram scale, demonstrating its potential for larger-scale applications. acs.orgnih.gov

Advanced Derivatization and Functionalization Strategies for the Benzyl 3s Piperidine 3 Carboxylate Scaffold

Selective Chemical Modifications at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a key site for introducing structural diversity. Various substituents can be appended to the nitrogen atom to modulate the compound's physicochemical properties, biological activity, and pharmacokinetic profile.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces an alkyl group onto the piperidine nitrogen. This can be achieved using various alkylating agents, such as alkyl halides (e.g., benzyl (B1604629) chloride), in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF) or ethanol (B145695). researchgate.netechemi.com The reaction conditions can be optimized to favor mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net For instance, the slow addition of the alkyl halide to the piperidine solution helps maintain the piperidine in excess, thus minimizing over-alkylation. researchgate.net Microwave-assisted N-alkylation has also been employed to accelerate the reaction, with a large panel of substituted benzyl chlorides being successfully used. echemi.comchemicalforums.com

N-acylation involves the introduction of an acyl group to the piperidine nitrogen, forming an amide linkage. This is a common strategy in drug design to create more complex and stable derivatives.

Interactive Data Table: N-Alkylation and N-Acylation Reactions

Reaction TypeReagents and ConditionsProduct TypeKey Considerations
N-Alkylation Alkyl halide (e.g., benzyl chloride), Base (K2CO3, NaH), Solvent (DMF, EtOH)N-AlkylpiperidineControl of stoichiometry to prevent quaternization. researchgate.net Reaction mechanism (SN1 vs. SN2) can depend on the benzyl chloride substituent. echemi.com
N-Acylation Acylating agent (e.g., acid chloride, anhydride), BaseN-AcylpiperidineForms a stable amide bond, often used in the synthesis of bioactive molecules.

Introduction of Protecting Groups (e.g., Boc, Cbz)

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to allow for selective reactions at other parts of the molecule. This is achieved through the use of protecting groups. ucoz.comoup.com

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. chemimpex.comtcichemicals.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. fishersci.co.uk The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.uk

Interactive Data Table: Common Protecting Groups for Piperidine Nitrogen

Protecting GroupReagent for IntroductionConditions for RemovalStability
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc2O)Acidic conditions (e.g., TFA, HCl) fishersci.co.ukStable to basic and reductive conditions. tcichemicals.com
Cbz (benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H2/Pd), strong acid organic-chemistry.orggcwgandhinagar.comStable to mildly acidic and basic conditions.

Transformations of the Ester Moiety

The benzyl ester group of benzyl (3S)-piperidine-3-carboxylate offers another handle for chemical manipulation, allowing for the synthesis of a variety of derivatives with different functionalities.

Ester Hydrolysis to Carboxylic Acid Derivatives

The benzyl ester can be hydrolyzed to the corresponding carboxylic acid. This transformation is typically carried out under basic conditions, for example, using sodium hydroxide (B78521), followed by acidification. google.com The resulting (S)-piperidine-3-carboxylic acid is a valuable intermediate for the synthesis of more complex molecules, including peptides and peptidomimetics.

Reduction of the Ester Group to Alcohols

The ester group can be reduced to a primary alcohol. This is a fundamental transformation in organic synthesis. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are commonly used for this purpose. The resulting hydroxymethylpiperidine derivative can serve as a precursor for further functionalization.

Transesterification and Amidation Reactions

Transesterification, the conversion of one ester to another, can be achieved by reacting the benzyl ester with an alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl or aryl groups into the ester moiety.

Amidation involves the reaction of the ester with an amine to form an amide. This reaction is often facilitated by converting the ester to a more reactive intermediate or by using a catalyst. The resulting amides are important functionalities in many biologically active compounds.

Stereocontrolled Introduction of Substituents at Carbon Positions

The precise control of stereochemistry during the functionalization of the piperidine ring is paramount for developing potent and selective bioactive molecules. Methodologies that enable the installation of substituents at specific carbon atoms with high diastereoselectivity are of significant interest in medicinal chemistry.

Electrophilic and Nucleophilic Substitutions

The carbon framework of the this compound ring can be functionalized through reactions that leverage the inherent reactivity of positions adjacent to the nitrogen atom and the carbonyl group. These transformations typically involve the generation of a nucleophilic enolate intermediate for reaction with electrophiles, or the introduction of a leaving group to facilitate nucleophilic attack.

Electrophilic Substitution via Enolates: The protons on the carbons alpha to the ester carbonyl (C2 and C4) can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a chiral lithium enolate. This nucleophilic intermediate can then react with various electrophiles. The stereochemical outcome of these reactions is often directed by the conformation of the enolate, which is influenced by the existing stereocenter at C3 and the bulky N-protecting group. For instance, chelated ketone enolates have been shown to be excellent nucleophiles in palladium-catalyzed allylic alkylations, proceeding with high diastereoselectivity. nih.gov This principle can be extended to the enolate of this compound for reactions with alkyl halides or other electrophiles, allowing for the stereocontrolled introduction of substituents at the C2 or C4 positions. Similarly, aldol (B89426) reactions with aldehydes can be performed, leading to 3-hydroxycarbonyl structures with controlled stereochemistry. mdpi.com

Nucleophilic Substitution: A complementary strategy involves converting a position on the piperidine ring into an electrophilic center susceptible to nucleophilic attack. This can be achieved by introducing a good leaving group, such as a methoxy (B1213986) or acyloxy group, at the C2 position. Metal triflates, particularly Scandium(III) triflate (Sc(OTf)₃), have been found to effectively catalyze the diastereoselective nucleophilic substitution of these activated piperidines. researchgate.net The reaction of N-benzyloxycarbonyl-2-acetoxy-3-benzyloxypiperidine with silyl (B83357) enolates, for example, affords 2-alkylated products with high cis-selectivity. Conversely, modifications to the substrate can switch the selectivity to favor the trans-product, demonstrating the tunability of these reactions for accessing different diastereomers. researchgate.net

Table 1: Examples of Nucleophilic Substitution on Activated Piperidine Scaffolds This table is representative of strategies applicable to the this compound scaffold, based on data from analogous systems.

Piperidine PrecursorNucleophileCatalystMajor DiastereomerReference
2-Acetoxy-3-benzyloxy-N-Cbz-piperidineSilyl enol etherSc(OTf)₃cis-2,3-disubstituted researchgate.net
2,3-Diacyloxy-N-Cbz-piperidineSilyl enol etherSc(OTf)₃trans-2,3-disubstituted researchgate.net

Conjugate Additions to Unsaturated Derivatives

Conjugate addition, or Michael addition, is a powerful C-C bond-forming reaction that can be applied to unsaturated derivatives of this compound. libretexts.orgmasterorganicchemistry.com This strategy involves creating an α,β-unsaturated ester system within the piperidine ring, which then acts as a Michael acceptor for various nucleophiles. The addition occurs at the β-carbon, and the inherent chirality of the scaffold can guide the stereochemical outcome of the reaction.

The process begins with the synthesis of an appropriate α,β-unsaturated lactam or ester derivative. This electrophilic alkene is then subjected to reaction with nucleophiles like organocuprates (Gilman reagents), enamines, or stabilized enolates. beilstein-journals.orglibretexts.org The reaction is highly effective for creating substituted piperidines, as the nucleophile adds to the double bond to form a new stereocenter with stereoselectivity often dictated by the steric and electronic properties of the starting material. researchgate.net For example, the conjugate addition of dialkyllithiocuprates to α,β-unsaturated lactams derived from pyroglutamic acid proceeds with high stereocontrol. researchgate.net This methodology is directly analogous and applicable to unsaturated piperidine-3-carboxylate systems. Furthermore, the resulting enolate intermediate can be trapped with a second electrophile, allowing for the diastereoselective formation of two new stereocenters in a single operation.

Table 2: Representative Conjugate Addition Reactions on Unsaturated Heterocycles This table illustrates the types of nucleophiles and the potential for stereocontrol in reactions analogous to those with unsaturated this compound derivatives.

Unsaturated Substrate ClassNucleophileKey FeatureTypical ProductReference
α,β-Unsaturated LactamDialkyllithiocuprate (R₂CuLi)High stereocontrolβ-Alkylated Lactam researchgate.net
α,β-Unsaturated EsterMalonic EstersForms 1,5-dicarbonyl structureγ-Substituted Ester libretexts.org
α,β-Unsaturated AmideOrganocatalyst + AldehydeAsymmetric Michael AdditionChiral γ-Nitro Aldehyde mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed C-H activation has emerged as a transformative strategy for the direct functionalization of otherwise unreactive C(sp³)–H bonds. morressier.comresearchgate.net This approach offers a highly efficient and atom-economical route to substituted piperidines, avoiding the need for pre-functionalization.

A particularly successful application of this strategy involves the use of a directing group attached to the C3-carboxylate moiety of the piperidine scaffold. morressier.comacs.org An aminoquinoline (AQ) amide, for instance, can act as a bidentate ligand that directs a palladium catalyst to selectively activate a specific C–H bond on the piperidine ring. Research has demonstrated that a directing group at C3 can facilitate the highly regio- and stereoselective arylation of the C4–H bond. morressier.comacs.org

The reaction typically employs a palladium(II) catalyst, such as Pd(OAc)₂, and an aryl iodide as the coupling partner. The catalytic cycle is believed to involve the formation of a palladacyclic intermediate, which ensures high selectivity. This methodology consistently yields cis-3,4-disubstituted piperidines as the major product. acs.org The versatility of this approach is highlighted by its tolerance of various functional groups on the aryl iodide. After the desired functionalization, the aminoquinoline directing group can be removed under mild conditions. acs.org Beyond C-H arylation, other C-H activation strategies can target different positions, such as the C2 position, by employing N-pyridyl directing groups on the piperidine nitrogen. researchgate.net An alternative advanced method combines biocatalytic C-H oxidation to install a hydroxyl group, which then enables radical cross-coupling reactions. chemistryviews.orgnih.gov

Table 3: Palladium-Catalyzed C(4)–H Arylation of Piperidine-3-Carboxamide Derivatives Data based on studies of N-protected piperidine-3-carboxamides with an aminoquinoline (AQ) directing group.

N-Protecting GroupAryl Iodide (Ar-I)Catalyst/BaseProduct (Major Isomer)Diastereomeric Ratio (cis:trans)Reference
Boc4-IodotoluenePd(OAc)₂ / K₂CO₃(3S,4R)-4-(p-tolyl)piperidine6:4 acs.org
Cbz1-Iodo-4-methoxybenzenePd(OAc)₂ / K₂CO₃(3S,4R)-4-(4-methoxyphenyl)piperidine7:3 acs.org
Boc1-Iodo-3-fluorobenzenePd(OAc)₂ / K₂CO₃(3S,4R)-4-(3-fluorophenyl)piperidine>20:1 (with additive) acs.org

Computational Chemistry and Theoretical Modeling in Research on Benzyl 3s Piperidine 3 Carboxylate

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. chemrxiv.org It is widely employed to predict molecular geometries, energies, and various electronic properties with a favorable balance between accuracy and computational cost. youtube.com

Molecular Geometry Optimization and Conformation Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves calculating the molecule's energy at an initial geometry and systematically adjusting the atomic coordinates to find a new arrangement with lower energy, until a minimum is reached. youtube.commdpi.com

For Benzyl (B1604629) (3S)-piperidine-3-carboxylate, the piperidine (B6355638) ring is expected to adopt a stable chair conformation to minimize steric and torsional strain. The bulky benzyl carboxylate substituent at the C3 position would preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, can confirm this preference and provide precise geometric parameters. mdpi.com

Table 1: Illustrative Optimized Geometric Parameters for the Equatorial Conformer of Benzyl (3S)-piperidine-3-carboxylate (Hypothetical Data)

ParameterAtoms InvolvedCalculated Value
Bond LengthC3-C(O)O1.52 Å
Bond LengthC(O)-O-CH21.35 Å
Bond LengthO-CH2-Ph1.45 Å
Bond AngleN1-C2-C3110.5°
Bond AngleC2-C3-C4111.2°
Dihedral AngleC6-N1-C2-C3-55.8°
Dihedral AngleN1-C2-C3-C(O)175.1°

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO, being electron-rich, acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the benzyl ring or the nitrogen atom of the piperidine ring. The LUMO is likely centered on the electron-withdrawing carboxylate group. mdpi.com This distribution indicates that the molecule would likely act as a nucleophile at the nitrogen or benzyl ring and as an electrophile at the carbonyl carbon.

Table 2: Hypothetical Frontier Molecular Orbital Properties (Calculated via DFT)

ParameterValue (eV)Interpretation
HOMO Energy-6.85Energy of the highest occupied molecular orbital (electron-donating ability)
LUMO Energy-0.95Energy of the lowest unoccupied molecular orbital (electron-accepting ability)
HOMO-LUMO Gap (ΔE)5.90Indicates high kinetic stability and relatively low reactivity

Electron Density Distribution and Topological Properties

Analysis of the electron density distribution provides insights into the charge distribution and bonding characteristics within a molecule. byu.edu Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge landscape. These maps illustrate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the most negative potential (red/yellow regions on an MEP map) would be concentrated around the oxygen atoms of the carboxylate group and the nitrogen atom of the piperidine ring. The most positive potential (blue regions) would be found on the amine hydrogen (N-H) and the hydrogens of the benzyl group. Topological analysis, such as Quantum Theory of Atoms in Molecules (QTAIM), can further characterize the nature of chemical bonds (e.g., covalent vs. ionic character) and identify non-covalent interactions.

Table 3: Illustrative Hirshfeld Atomic Charges (Hypothetical Data)

AtomCalculated Charge (e)
N1 (Piperidine)-0.25
O (Carbonyl)-0.38
O (Ester)-0.31
C (Carbonyl)+0.42
H (on N1)+0.21

Solvation Effects on Molecular Stability and Reactivity

Molecular properties can be significantly influenced by the surrounding solvent. Computational models can account for these effects using either implicit or explicit solvation models. youtube.com Implicit models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. github.io Explicit models involve simulating individual solvent molecules around the solute, offering higher accuracy at a greater computational cost.

For a molecule like this compound, which contains polar groups (the amine and the ester), solvation in a polar solvent like water or methanol (B129727) is expected to stabilize the molecule. The calculated total energy in a solvent is typically lower than in the gas phase. Solvation can also subtly alter the preferred conformation and influence the energies of the frontier orbitals, thereby affecting the molecule's reactivity profile in a realistic chemical environment. chemrxiv.orgmdpi.com

Table 4: Hypothetical Solvation Effects on Molecular Energy (DFT/PCM)

EnvironmentCalculated Energy (Hartree)Solvation Energy (kcal/mol)
Gas Phase-785.1234N/A
Water (PCM)-785.1389-9.73
Methanol (PCM)-785.1351-7.34

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations identify stationary points on the potential energy surface (i.e., stable conformers), Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of different conformations and their relative populations in a given environment (e.g., in a solvent box). nih.gov

An MD simulation of this compound would likely show that the piperidine ring remains predominantly in the chair conformation. However, the simulation would capture the flexibility of the benzyl and carboxylate groups, revealing the preferred rotational orientations (rotamers) and the energy barriers between them. This analysis provides a more complete picture of the molecule's conformational landscape than static quantum chemical calculations alone.

In Silico Prediction of Synthetic Feasibility and Reactivity Profiles

Computational tools can also be used to predict how a molecule might be synthesized and how it is likely to react.

Reactivity Profiles: The reactivity of the molecule can be predicted based on the computational results described in previous sections. The FMO analysis (Section 5.1.2) and MEP maps (Section 5.1.3) are primary tools for this. They identify the most probable sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom is a likely site for alkylation or protonation (nucleophilic character), while the carbonyl carbon of the ester is a primary site for attack by nucleophiles, potentially leading to hydrolysis or transesterification.

Table 5: Summary of In Silico Reactivity Predictions

Reactive SitePredicted Reactivity TypeComputational JustificationPotential Reaction
Piperidine Nitrogen (N1)Nucleophilic / BasicHigh negative electrostatic potential; Contribution to HOMOAlkylation, Protonation, Acylation
Carbonyl CarbonElectrophilicHigh positive atomic charge; Contribution to LUMONucleophilic acyl substitution (e.g., hydrolysis)
α-Carbon to Carbonyl (C3)Potentially acidicProton abstraction possible with a strong baseEnolate formation
Benzyl RingNucleophilicHigh electron density (π-system); Contribution to HOMOElectrophilic aromatic substitution

Computational Design and Virtual Screening of Novel Piperidine Derivatives

Computational chemistry and theoretical modeling serve as powerful tools in the rational design and discovery of novel therapeutic agents based on the piperidine scaffold. These in silico methods accelerate the identification of promising lead compounds by predicting their biological activity, binding affinity, and pharmacokinetic properties, thereby reducing the time and cost associated with traditional drug discovery pipelines. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and virtual screening are instrumental in refining the structures of derivatives of compounds like this compound to optimize their interaction with specific biological targets.

Research efforts have successfully employed these computational strategies to design piperidine derivatives for a range of diseases. By systematically examining the structure-activity relationships of existing compounds, researchers can construct robust predictive models. For instance, 3D-QSAR and hologram QSAR (HQSAR) models have been developed for various series of piperidine derivatives to elucidate the key structural features required for their biological function. dntb.gov.ua

Virtual screening of large chemical databases, such as ZINC15, using these validated models allows for the rapid identification of novel compounds with potentially high activity. dntb.gov.ua This is often followed by molecular docking studies to predict the binding conformation and interaction patterns of the selected candidates within the active site of the target protein. dntb.gov.uaresearchgate.net Further computational analysis, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, helps in assessing the drug-like properties of the designed molecules at an early stage. dntb.gov.uanih.gov

A common workflow for the computational design of novel piperidine derivatives is outlined below:

StepComputational MethodObjective
1 QSAR Modeling Develop a statistically sound model (e.g., 3D-QSAR, GQSAR) that correlates the chemical structure of known piperidine derivatives with their biological activity. dntb.gov.uaresearchgate.net
2 Virtual Screening Use the validated QSAR model or structure-based methods to screen large compound libraries for molecules predicted to have high activity. dntb.gov.ua
3 Molecular Docking Predict the binding mode, affinity (e.g., binding energy), and key molecular interactions of the screened compounds with the target protein's active site. researchgate.netnih.gov
4 ADMET Prediction Evaluate the drug-likeness of the top-scoring candidates by predicting their pharmacokinetic and toxicity profiles. nih.gov
5 Molecular Dynamics (MD) Simulations Analyze the stability of the ligand-protein complex and refine the understanding of binding interactions over time. researchgate.netnih.gov

An example of this approach involves the design of novel piperidine-based inhibitors for specific therapeutic targets. In one study focused on developing HDM2 antagonists, a group-based QSAR (GQSAR) model was created using known piperidine-derived inhibitors. researchgate.net This model was then used to predict the activity of a combinatorial library of new molecules. The most promising compounds were then subjected to molecular docking.

The results of such docking studies are often presented with key metrics that guide the selection of candidates for synthesis and biological testing.

Compound IDTargetDocking Score / Binding Energy (kcal/mol)Key Interacting Residues (Example)
Lead Compound 1HDM2-6.639Not specified
Lead Compound 2HDM2-6.305Not specified
Derivative 4aAChE-36.69 ± 4.47Not specified
Derivative 4aBuChE-32.23 ± 3.99Not specified

These computational predictions provide valuable theoretical insights that guide the rational modification of the core piperidine structure to enhance potency and selectivity. dntb.gov.uanih.gov For instance, based on the cholinergic hypothesis in Alzheimer's disease, the structure of existing drugs has been rationally modified to design new N-benzyl-piperidine derivatives as potential multi-target inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Computational docking and molecular dynamics of these designed analogues indicated the formation of favorable complexes with both enzymes, a finding that was later corroborated by in vitro enzymatic assays. nih.gov This synergy between in silico and in vitro methods highlights the pivotal role of computational chemistry in modern drug design based on the this compound scaffold and related structures.

Advanced Analytical Methodologies for Stereochemical and Structural Characterization

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment

Chromatography is fundamental in separating the (S)-enantiomer from its (R)-counterpart and any potential diastereomeric impurities. The choice of technique depends on the compound's volatility and the availability of suitable chiral stationary phases.

Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers of volatile compounds. For a molecule like Benzyl (B1604629) (3S)-piperidine-3-carboxylate, direct analysis by GC can be challenging due to its relatively low volatility. Therefore, pre-column derivatization is often employed to convert the analyte into a more volatile and thermally stable derivative. Common derivatization strategies include acylation or silylation of the piperidine (B6355638) nitrogen.

The derivatized analyte is then introduced onto a GC column coated with a chiral stationary phase (CSP), such as cyclodextrin (B1172386) derivatives (e.g., Chirasil-DEX CB). The differential interaction between the enantiomers of the derivatized compound and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The detector, typically a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides a signal proportional to the concentration of each enantiomer, enabling the determination of enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and versatile method for the enantioselective analysis of compounds like Benzyl (3S)-piperidine-3-carboxylate. This technique does not typically require derivatization, simplifying sample preparation. The separation is achieved on a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are widely used. The selection of the mobile phase, a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal separation (resolution). A simple, precise, and robust chiral HPLC method often involves pre-column derivatization with an agent like para-toluene sulfonyl chloride to introduce a chromophore, enhancing UV detection. nih.gov For instance, a method might use a Chiralpak AD-H column with a mobile phase of 0.1% diethylamine (B46881) in ethanol at a flow rate of 0.5 mL/min, with UV detection at 228 nm. nih.gov The resolution between the two enantiomer peaks should ideally be greater than 4.0 for accurate quantification. nih.gov

ParameterTypical Condition
Column Chiralpak® AD-H (or similar polysaccharide-based CSP)
Mobile Phase Hexane/Isopropanol with a basic additive (e.g., Diethylamine)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 220-260 nm
Column Temp. 25 - 40 °C

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular backbone.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The benzylic protons (PhCH₂–O) typically appear as a singlet around 5.1-5.3 ppm. The protons of the phenyl group resonate in the 7.3-7.4 ppm region. The piperidine ring protons are more complex, appearing as multiplets in the 1.5-3.5 ppm range.

¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom. The carbonyl carbon of the ester is observed downfield around 172-174 ppm. The carbons of the phenyl ring appear between 127-136 ppm, while the benzylic carbon is found near 66-68 ppm. The piperidine ring carbons resonate in the upfield region of 23-55 ppm. uzh.ch

¹⁵N NMR: Nitrogen-15 NMR can provide information about the electronic environment of the piperidine nitrogen atom, though it is less commonly performed due to the lower natural abundance and sensitivity of the ¹⁵N nucleus.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings within the piperidine ring, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range (2-3 bond) correlations, which are crucial for confirming the connectivity between the benzyl group, the ester function, and the piperidine ring.

Atom PositionExpected ¹H Chemical Shift (δ ppm)Expected ¹³C Chemical Shift (δ ppm)
Phenyl (Ar-H)7.30 - 7.45 (m, 5H)128.0 - 129.0, 135.5 (ipso)
Benzyl (O-CH₂)5.10 - 5.30 (s, 2H)66.5 - 67.5
Ester (C=O)-172.0 - 174.0
Piperidine C3-H2.50 - 2.70 (m, 1H)43.0 - 45.0
Piperidine Ring (CH₂)1.50 - 2.20 (m), 2.80 - 3.50 (m)23.0 - 28.0 (C4, C5), 50.0 - 55.0 (C2, C6)

Note: The values are illustrative and based on analogous structures. The exact chemical shifts can vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with very high accuracy (typically to four or five decimal places). This allows for the unambiguous confirmation of the elemental composition and molecular formula. For this compound (C₁₃H₁₇NO₂), the expected monoisotopic mass is 219.12593 Da.

Using techniques like Electrospray Ionization (ESI) or Time-of-Flight (TOF) mass analysis, the compound is typically observed as a protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺. The measured mass is then compared to the calculated mass for the proposed formula. A difference of less than 5 ppm between the measured and calculated mass provides strong evidence for the correct molecular formula. acs.org

IonCalculated Exact Mass (m/z)
[M]219.12593
[M+H]⁺220.13375
[M+Na]⁺242.11587

X-ray Crystallography for Definitive Absolute Configuration Assignment

While NMR and HRMS confirm the molecular structure and formula, X-ray Crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. thieme-connect.de This technique requires a suitable single crystal of the compound.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. For chiral molecules crystallizing in non-centrosymmetric space groups, anomalous dispersion effects can be used to unambiguously determine the absolute configuration (R or S) of each stereocenter. thieme-connect.de The assignment of the (S)-configuration to the C3 position of the piperidine ring in this compound would be definitively confirmed by this method, providing unequivocal proof of its stereochemical identity. acs.org

Optical Rotation Measurements

Optical rotation is a critical analytical technique for the characterization of chiral molecules such as this compound. It measures the extent to which a compound rotates the plane of polarized light, providing essential information about its stereochemical identity and enantiomeric purity. The direction and magnitude of this rotation are unique properties of a specific enantiomer under defined experimental conditions.

For the chiral precursor, (S)-(+)-3-Piperidinecarboxylic acid, also known as (S)-(+)-Nipecotic acid, a specific rotation value has been reported. This measurement is fundamental in verifying the stereochemical integrity of the starting material used for the synthesis of its derivatives.

Table 1: Optical Rotation of (S)-(+)-3-Piperidinecarboxylic Acid
CompoundSpecific Rotation ([α]D)Concentration (c)SolventReference
(S)-(+)-3-Piperidinecarboxylic acid+3.0° to +6.5°1 g/100 mLH₂O

The determination of the specific rotation for this compound would be a crucial step in its synthesis and characterization. The measurement would typically be performed using a polarimeter with a sodium D-line light source (589 nm) at a standardized temperature. The sign of the rotation (positive for dextrorotatory or negative for levorotatory) would confirm the absolute configuration of the chiral center, and the magnitude would serve as a benchmark for assessing the enantiomeric excess of synthesized batches.

Table 2: Optical Rotation of a Related Piperidine Derivative
CompoundSpecific Rotation ([α]D25)Concentration (c)SolventReference
(S)-Fmoc-3-benzyl-piperidine-3-carboxylic acid-13.6 ± 2°1 g/100 mLDMF chemimpex.com

In a research context, the synthesis of this compound would likely involve the esterification of (S)-3-Piperidinecarboxylic acid. The optical rotation of the resulting ester would be measured and compared to a reference value (if available) or used in conjunction with other analytical techniques like chiral High-Performance Liquid Chromatography (HPLC) to confirm that no racemization occurred during the reaction.

Role of Benzyl 3s Piperidine 3 Carboxylate As a Key Synthetic Intermediate in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The piperidine (B6355638) ring is a fundamental heterocyclic system that serves as a cornerstone for constructing more elaborate molecular architectures. benthamscience.com Benzyl (B1604629) (3S)-piperidine-3-carboxylate acts as a key starting material for creating fused and spirocyclic heterocyclic systems. The nitrogen and carbon atoms of the piperidine ring can participate in various cyclization reactions. For instance, the secondary amine can be functionalized and subsequently involved in intramolecular reactions, such as Mannich reactions or ring-closing metathesis, to form bicyclic structures. rsc.org

The carboxylate group at the 3-position provides a convenient handle for extension and cyclization. It can be converted into an amide, aldehyde, or alcohol, which can then react with other functional groups introduced onto the piperidine ring to forge new heterocyclic rings. This strategy is employed to synthesize a variety of fused systems, such as pyrido[1,2-a]pyrimidines or indolizidine and quinolizidine (B1214090) alkaloids, which are common motifs in natural products. rsc.orgresearchgate.net The defined stereochemistry of the starting material is crucial for controlling the stereochemical outcome of these complex cyclizations, enabling the synthesis of enantiomerically pure target molecules.

Contribution to Total Synthesis of Natural Products

The substituted piperidine motif is a common feature in a vast array of natural products, particularly alkaloids, which exhibit significant pharmacological properties. researchgate.netajchem-a.com The biosynthesis of many piperidine-based alkaloids proceeds through a key intermediate, Δ¹-piperideine, which is derived from L-lysine. rsc.org In synthetic chemistry, chiral building blocks like Benzyl (3S)-piperidine-3-carboxylate serve as valuable starting points to mimic these biosynthetic pathways and achieve the asymmetric synthesis of these complex natural targets. rsc.org

While direct total syntheses employing this compound are specific to individual research campaigns, its utility is demonstrated in the synthesis of alkaloids containing a 3-substituted piperidine core. The pre-defined stereocenter at the C-3 position allows chemists to bypass challenging stereoselective steps. This intermediate is particularly suitable for the synthesis of natural alkaloids such as isosolenopsin A and epimyrtine, where the stereochemistry of the piperidine ring is critical for their biological activity. rsc.org The synthesis strategy typically involves the modification of the carboxylate group and functionalization of the ring nitrogen, followed by diastereoselective reactions to build the remainder of the natural product's structure.

Natural Product ClassCore StructureRelevance of Chiral Piperidine Intermediate
Alkaloids Piperidine, Quinolizidine, IndolizidineProvides the chiral piperidine core, controlling the absolute stereochemistry of the final product. rsc.orgajchem-a.com
Isosolenopsin A 2,6-Disubstituted PiperidineCan be used to set the stereocenter at C-3, which then directs the introduction of other substituents. rsc.org
Epimyrtine QuinolizidineServes as a precursor to one of the fused piperidine rings in the bicyclic system. rsc.org

Building Block for the Chemical Synthesis of Drug Candidates

The piperidine ring is one of the most frequently utilized non-aromatic heterocycles in the design of small-molecule drugs. nih.govrsc.org this compound provides a stereochemically defined scaffold that is readily incorporated into potential therapeutic agents, influencing their efficacy, selectivity, and pharmacokinetic properties.

Many centrally acting drugs feature a piperidine core, which often interacts with specific receptors or transporters in the nervous system. The enantioselective synthesis of these compounds is critical, as different enantiomers can have vastly different pharmacological activities. Chiral precursors related to this compound, such as (R)-Ethyl piperidine-3-carboxylate, are documented reactants in the synthesis of potent neuroactive agents. These intermediates are used to construct molecules that modulate the activity of neurotransmitter systems.

Key applications include the synthesis of:

Serotonin and Noradrenaline Reuptake Inhibitors (SNRIs): These compounds are used in the treatment of depression and other mood disorders. The piperidine scaffold can mimic the structure of endogenous monoamines, allowing it to bind to transporter proteins.

GABA Uptake Inhibitors (GUIs): By blocking the reuptake of the inhibitory neurotransmitter GABA, these agents can have anticonvulsant and anxiolytic effects.

Cholinesterase Inhibitors: N-benzyl substituted piperidine derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of Alzheimer's disease. nih.gov

Neuroactive Compound ClassTherapeutic TargetRole of Piperidine Intermediate
SNRIs Serotonin Transporter (SERT), Norepinephrine Transporter (NET)Forms the core scaffold that interacts with the transporter binding site.
GABA Uptake Inhibitors GABA Transporters (GATs)Provides the foundational structure for molecules designed to block GABA reuptake.
Cholinesterase Inhibitors Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Serves as a key component in building molecules that inhibit enzymes responsible for neurotransmitter breakdown. nih.gov

Beyond neuroactive compounds, this compound and its analogs are crucial for synthesizing modulators of various enzymes implicated in disease. The rigid, chiral piperidine structure allows for precise orientation of functional groups to fit into the active sites of target enzymes.

A prominent example is its use in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors . scbt.com DPP-4 is a serine protease that deactivates incretin (B1656795) hormones, which are important for regulating blood glucose levels. Inhibiting DPP-4 is a key therapeutic strategy for managing type 2 diabetes. oatext.com Many potent DPP-4 inhibitors, such as Sitagliptin and Vildagliptin, feature a core heterocyclic structure that interacts with the enzyme's active site. oatext.comnih.gov Synthetic routes to novel DPP-4 inhibitors often utilize chiral piperidine intermediates to establish the required stereochemistry for optimal binding and inhibitory activity. nih.govmdpi.com The synthesis involves coupling the piperidine building block with other fragments, such as β-amino acids or triazolopiperazines, to create the final drug candidate. mdpi.comnih.gov

Utility in the Production of Specialty Chemicals and Agrochemicals

The application of piperidine-containing compounds extends beyond pharmaceuticals into the agrochemical sector. ccspublishing.org.cn The piperidine scaffold is found in several commercial pesticides and is a focus of research for developing new agents for crop protection. ccspublishing.org.cnnih.gov

Derivatives of piperidine have demonstrated significant fungicidal activity . ccspublishing.org.cn For example, fenpropidin (B1672529) is a commercial piperidine fungicide that works by inhibiting ergosterol (B1671047) biosynthesis in fungi. ccspublishing.org.cn Research has shown that novel piperidine-containing derivatives, such as those derived from thymol, can exhibit potent antifungal activity against significant plant pathogens like Phytophthora capsici and Sclerotinia sclerotiorum. nih.gov this compound serves as a valuable chiral starting material for the synthesis of new, stereochemically defined agrochemicals, where chirality can influence efficacy and reduce off-target effects.

In the realm of specialty chemicals, the versatile reactivity of the piperidine nucleus allows for its incorporation into a variety of functional molecules, such as chiral ligands for asymmetric catalysis or as components in materials science, although these applications are less frequently documented than its role in life sciences. The compound's bifunctional nature (amine and ester) and defined stereochemistry make it an attractive component for creating specialized polymers or molecular probes.

Application AreaExample Compound/ClassFunction
Agrochemicals FenpropidinCommercial fungicide, ergosterol biosynthesis inhibitor. ccspublishing.org.cn
Agrochemicals Piperidine-Thymol DerivativesExperimental antifungal agents for crop protection. nih.gov
Agrochemicals α-AminophosphonatesSome α-aminophosphonates, which can be synthesized from piperidine precursors, are used as herbicides (e.g., Glyphosate). acs.orgacs.org

Emerging Research Directions and Future Perspectives

Development of Green and Sustainable Synthetic Methodologies

The pharmaceutical industry is increasingly adopting green and sustainable practices to minimize its environmental impact. researchgate.net This shift is driving research into eco-friendly synthetic routes for chiral piperidines, moving away from traditional methods that often rely on harsh reagents and generate significant waste.

A primary focus is the use of biocatalysis, which employs enzymes to perform reactions with high selectivity under mild conditions. researchgate.netnih.gov Chemo-enzymatic approaches, which combine the advantages of chemical synthesis and biocatalysis, are being developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines. nih.gov For instance, a one-pot cascade involving an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into chiral 3-substituted piperidines. nih.gov Such biocatalytic cascades offer high conversion rates and stereoselectivity. researchgate.net

Another key area is the utilization of renewable feedstocks to reduce reliance on petrochemicals. nih.govrsc.org Biomass, as a highly functionalized and renewable carbon source, presents numerous opportunities for transformation into valuable platform chemicals. nih.gov Research has demonstrated the synthesis of piperidine (B6355638) from furfural, an important bio-based platform chemical, using a multifunctional surface single-atom alloy catalyst. nih.gov This strategy highlights a path toward producing piperidine-based pharmaceuticals from renewable resources. nih.gov The development of these green methodologies aligns with the broader goal of creating more cost-effective and environmentally responsible chemical processes. researchgate.net

Innovation in Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of enantiomerically pure piperidines like Benzyl (B1604629) (3S)-piperidine-3-carboxylate heavily relies on catalysis. Significant research is dedicated to innovating catalytic systems to improve reaction efficiency, and particularly, stereoselectivity.

Transition-Metal Catalysis: Transition metals such as iridium, rhodium, ruthenium, and palladium are central to the asymmetric hydrogenation of N-heteroaromatic compounds, a key strategy for accessing chiral piperidines. rsc.org Iridium complexes with chiral P,N-ligands have been used for the successful asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov Similarly, rhodium-catalyzed reductive transamination of pyridinium salts offers a rapid method for preparing a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnliverpool.ac.uk This method overcomes some limitations of traditional asymmetric hydrogenation, such as the need for high-pressure hydrogen gas. dicp.ac.cn Ruthenium and palladium catalysts are also effective, with recent developments focusing on the hydrogenation of pyridines with chiral auxiliaries to produce enantioenriched δ-lactams. rsc.org

Organocatalysis: As a metal-free alternative, organocatalysis is a rapidly growing field for the asymmetric hydrogenation of N-heteroaromatics. rsc.org Chiral phosphoric acids have been used as effective catalysts for the asymmetric transfer hydrogenation of quinolin-3-amines. rsc.org Hybrid approaches that combine biocatalysis and organocatalysis are also emerging. For example, a cascade reaction using a transaminase to generate a reactive imine intermediate, followed by an organocatalyzed Mannich reaction, has been developed for the synthesis of 2-substituted piperidines. researchgate.netucd.ie These innovative catalytic strategies are crucial for producing specific isomers of complex molecules with high precision.

Table 1: Comparison of Catalytic Systems for Chiral Piperidine Synthesis
Catalytic SystemKey FeaturesAdvantagesExample ApplicationReference
Transition-Metal (Ir, Rh, Ru, Pd)Utilizes chiral ligands to induce asymmetry during hydrogenation of pyridines or pyridinium salts.High efficiency, excellent enantioselectivity, broad substrate scope.Asymmetric hydrogenation of pyridinium salts. rsc.orgnih.govdicp.ac.cn
OrganocatalysisMetal-free catalysis using small organic molecules (e.g., chiral phosphoric acids).Avoids metal contamination, often uses milder conditions.Asymmetric transfer hydrogenation of N-heteroaromatics. rsc.org
Biocatalysis/Chemo-enzymaticEmploys enzymes (e.g., oxidases, reductases) in cascades, sometimes combined with chemical steps.High specificity and selectivity, environmentally benign conditions.Asymmetric dearomatization of activated pyridines. nih.gov

Application of Continuous Flow Chemistry for Scalable Production

For the large-scale synthesis of pharmaceutical intermediates like Benzyl (3S)-piperidine-3-carboxylate, continuous flow chemistry, particularly using microreactor technology (MRT), offers significant advantages over traditional batch processing. pharmtech.comirost.ir Flow chemistry enables reactions to occur continuously in small channels, providing superior control over reaction parameters. pharmtech.comscientistlive.com

The key benefits of this technology include enhanced mass and heat transfer, which leads to improved safety, selectivity, and higher yields. pharmtech.comirost.ir Reactions that might take hours in a batch reactor can be completed in minutes or even seconds in a continuous flow system. pharmtech.comorganic-chemistry.org This rapid synthesis has been demonstrated for α-chiral piperidines, where a continuous flow protocol using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents produced various functionalized piperidines with yields typically greater than 80% and high diastereoselectivity within minutes. organic-chemistry.orgtulane.eduacs.org

Furthermore, continuous flow processes are more easily scalable. organic-chemistry.orgtulane.edu Production can be increased by extending the run time or by operating multiple reactors in parallel, a concept known as "scaling out". nih.gov This flexibility is highly advantageous in pharmaceutical manufacturing, where production demands can vary. nih.gov The improved process control and automation inherent in flow systems also lead to greater reliability and reduced waste, making it a more cost-effective and sustainable manufacturing method. pharmtech.comscientistlive.com The technology has been successfully implemented for the preparation of up to 0.5 kg of representative (cyclo)alkylpiperidines in a flow reactor. researchgate.net

Advanced Computational Approaches for Rational Compound Design

Computational chemistry has become an indispensable tool in modern drug discovery for the rational design of new compounds and the optimization of existing ones. For piperidine-based structures, methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are widely used.

3D-QSAR studies help establish relationships between the three-dimensional properties of molecules and their biological activity. nih.govmdpi.com By analyzing a series of piperidine carboxamide derivatives, for example, QSAR models can identify which steric, electrostatic, and hydrophobic features are important for potent activity. researchgate.net These models generate contour maps that visualize favorable and unfavorable regions for activity, guiding medicinal chemists in designing new analogues with improved potency. nih.govresearchgate.net Such studies have been successfully applied to design novel inhibitors for targets like anaplastic lymphoma kinase (ALK). researchgate.net

Molecular docking and molecular dynamics simulations provide insights into how a ligand binds to its target protein. rsc.orgresearchgate.net These techniques can predict the binding mode of a compound and identify key interactions with amino acid residues in the active site. rsc.org This information is crucial for structure-based drug design, allowing for the optimization of ligands to enhance their affinity and selectivity. For instance, computational studies on piperidine-based compounds have been used to understand their binding to the sigma-1 receptor and to guide the design of gamma-secretase inhibitors for Alzheimer's disease. rsc.orgnih.gov These in-silico methods accelerate the design-synthesis-test cycle, reducing the time and cost associated with developing new therapeutic agents. nih.gov

Table 2: Computational Tools in Piperidine Derivative Design
Computational MethodPurposeInformation GainedReference
3D-QSAR (CoMFA/CoMSIA)To correlate the 3D structural properties of molecules with their biological activity.Identifies key steric, electrostatic, and hydrophobic features for activity; guides the design of new analogues. nih.govresearchgate.net
Molecular DockingTo predict the preferred orientation of a ligand when bound to a target protein.Provides insights into binding poses and key protein-ligand interactions. rsc.orgresearchgate.net
Molecular Dynamics (MD) SimulationsTo study the physical movements of atoms and molecules over time.Reveals the stability of ligand-protein complexes and dynamic interactions. rsc.org

Exploration of Unconventional Derivatization Chemistries

Beyond traditional synthetic methods, researchers are exploring novel and unconventional chemical reactions to functionalize the piperidine ring with greater precision and efficiency. These advanced strategies provide access to new chemical space and enable the synthesis of complex analogues that are difficult to prepare using conventional routes.

One major area of innovation is the direct C-H functionalization of the piperidine ring. This approach avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a C-C or C-X bond. nih.gov For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been developed to introduce substituents at the C2, C3, or C4 positions, with site-selectivity controlled by the choice of catalyst and the nitrogen protecting group. nih.govresearchgate.net Another strategy involves a sequential process of iminium ion formation followed by nucleophilic functionalization, which allows for selective α-functionalization of N-alkyl piperidines. acs.org

Radical-mediated reactions offer another powerful tool for derivatization. An enantioselective δ C-H cyanation of acyclic amines has been developed, which uses a chiral copper catalyst to intercept an N-centered radical relay. nih.gov The resulting δ-amino nitriles can then be cyclized to form enantioenriched chiral piperidines, demonstrating an innovative (5+1) synthetic approach. nih.gov These cutting-edge methods for modifying pre-existing piperidine rings are crucial for late-stage functionalization in drug discovery programs, allowing for rapid diversification of lead compounds. acs.orgresearchgate.net

Q & A

Q. What are the established synthetic routes for Benzyl (3S)-piperidine-3-carboxylate, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions, including protection/deprotection of functional groups and stereoselective coupling. For example, allylic acetates can react with benzyl piperazine-1-carboxylate under iridium catalysis to form chiral intermediates, achieving yields up to 57% under optimized conditions (50°C, DMF) . Key intermediates include tert-butyl-protected piperidine derivatives and carbamate esters, which are critical for maintaining stereochemical integrity .

Q. How is the enantiomeric purity of this compound verified experimentally?

Chiral HPLC using columns like Newcrom R1 is a standard method for enantiomeric separation. Reverse-phase HPLC with isocratic elution (e.g., acetonitrile/water with 0.1% TFA) provides retention times specific to the (3S) configuration . Complementary techniques include supercritical fluid chromatography (SFC) and optical rotation measurements ([α]D<sup>28</sup>), which validate enantioselectivity .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

While acute toxicity data are limited , standard precautions include:

  • Use of PPE (nitrile gloves, chemical goggles, lab coats).
  • Storage in tightly sealed containers under inert gas (e.g., N2) to prevent hydrolysis.
  • Avoidance of oxidizing agents due to incompatibility risks .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized in stereoselective reactions?

Yield optimization requires careful control of reaction parameters:

  • Catalysts : Iridium-based catalysts enhance enantioselectivity in allylic amination (e.g., up to 90.1% ee reported) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature : Lower temperatures (e.g., 0–25°C) reduce side reactions in carbamate formation . Reaction progress should be monitored via TLC or HPLC to isolate high-purity products .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar piperidine derivatives?

Discrepancies in NMR or MS data often arise from stereochemical or functional group variations. For example:

  • <sup>13</sup>C NMR : Differentiation of ethyl carboxylate vs. benzyl carbamate peaks (δ ~170–175 ppm) .
  • HRMS : Exact mass analysis distinguishes regioisomers (e.g., molecular ion [M+H]<sup>+</sup> for C13H17NO3 requires m/z 236.1281) . Cross-validation with X-ray crystallography or computational modeling (DFT) is advised for ambiguous cases .

Q. How does the introduction of substituents (e.g., sulfonyl or quinolinyl groups) alter the reactivity of this compound?

Substituents modulate electronic and steric properties:

  • Sulfonyl groups : Increase electrophilicity at the piperidine nitrogen, enabling nucleophilic substitutions (e.g., with amines) .
  • Quinolinyl moieties : Enhance π-π stacking interactions in biological targets, as seen in kinase inhibitor studies . Reactivity can be probed via kinetic studies (e.g., monitoring hydrolysis rates under acidic/basic conditions) .

Q. What methodologies assess the biological activity of this compound derivatives in drug discovery?

  • In vitro assays : Screen for enzyme inhibition (e.g., proteases) using fluorescence-based substrates .
  • ADME profiling : Evaluate metabolic stability via liver microsome incubations and LC-MS quantification .
  • Docking studies : Molecular modeling predicts binding affinities to targets like GPCRs or ion channels .

Data Gaps and Challenges

Q. How should researchers address the lack of comprehensive toxicological data for this compound?

Preliminary assessments should follow OECD guidelines:

  • Ames test : Evaluate mutagenicity using bacterial strains (e.g., Salmonella typhimurium TA98/TA100) .
  • In vitro cytotoxicity : Use human cell lines (e.g., HepG2) to estimate IC50 values .
  • Ecotoxicity : Perform algal growth inhibition tests (OECD 201) if environmental release is possible .

Q. What synthetic challenges arise in scaling up this compound production while maintaining stereopurity?

Key issues include:

  • Catalyst efficiency : Heterogeneous catalysts (e.g., immobilized Ir complexes) improve recyclability in large batches .
  • Purification : Simulated moving bed (SMB) chromatography enhances separation of enantiomers at pilot scales .
  • Degradation pathways : Stability studies under accelerated conditions (e.g., 40°C/75% RH) identify degradation products .

Methodological Recommendations

Q. What protocols ensure reproducible chiral synthesis of this compound?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during ring-closing steps .
  • Asymmetric catalysis : Employ Jacobsen’s catalysts for epoxide openings in piperidine ring formation .
  • Quality control : Mandatory enantiomeric excess (ee) reporting via SFC or chiral HPLC for all batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.